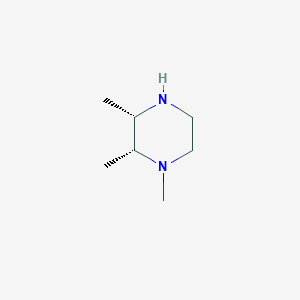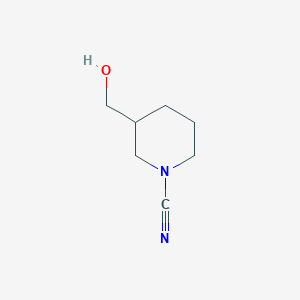![molecular formula C7H10N2O3 B13318610 (8aS)-3-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13318610.png)
(8aS)-3-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8aS)-3-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a nitrogen-containing heterocyclic compound. It is a derivative of pyrrolopyrazine, which includes a pyrrole ring fused with a pyrazine ring. This compound is known for its biological activities and is found in various natural sources such as Rattus norvegicus and Coffea arabica .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolopyrazine derivatives, including (8aS)-3-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione, involves several methods:
Cyclization: This method involves the formation of a ring structure by the reaction of linear molecules.
Ring Annulation: This process adds a new ring to an existing ring system.
Cycloaddition: This reaction involves the addition of two or more unsaturated molecules to form a cyclic product.
Direct C-H Arylation: This method involves the direct formation of a carbon-carbon bond by the reaction of an aryl halide with a C-H bond.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
(8aS)-3-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons or an increase in oxidation state.
Reduction: This reaction involves the gain of electrons or a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
(8aS)-3-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione has several scientific research applications:
Chemistry: It is used as a scaffold for the synthesis of various biologically active compounds.
Biology: It has been studied for its antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, and antitumor activities.
Medicine: It is being explored for its potential as a kinase inhibitor and other therapeutic applications.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of (8aS)-3-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit chitinase, an enzyme involved in the degradation of chitin, by binding to its active site. This interaction can disrupt the normal function of the enzyme, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione: A similar compound with a slightly different structure but similar biological activities.
1H-Pyrrolo[2,3-b]pyridine: Another nitrogen-containing heterocyclic compound with potent activities against fibroblast growth factor receptors
Uniqueness
(8aS)-3-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is unique due to its specific stereochemistry and the presence of a hydroxy group, which can significantly influence its biological activity and chemical reactivity.
Eigenschaften
Molekularformel |
C7H10N2O3 |
|---|---|
Molekulargewicht |
170.17 g/mol |
IUPAC-Name |
(8aS)-3-hydroxy-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C7H10N2O3/c10-5-4-2-1-3-9(4)7(12)6(11)8-5/h4,6,11H,1-3H2,(H,8,10)/t4-,6?/m0/s1 |
InChI-Schlüssel |
GVQWXLTWWOSRCG-VKZKZBKNSA-N |
Isomerische SMILES |
C1C[C@H]2C(=O)NC(C(=O)N2C1)O |
Kanonische SMILES |
C1CC2C(=O)NC(C(=O)N2C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B13318529.png)
![4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid](/img/structure/B13318532.png)
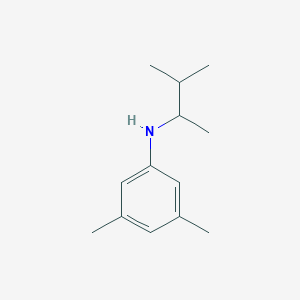
![8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13318544.png)

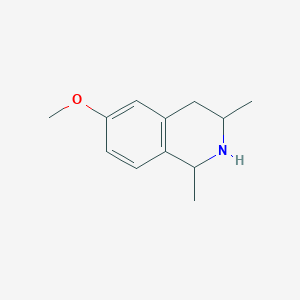
amino}propanoic acid](/img/structure/B13318574.png)

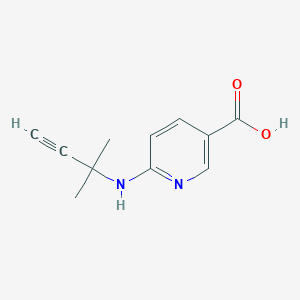
![1-[3-(Difluoromethoxy)phenyl]ethane-1-thiol](/img/structure/B13318585.png)
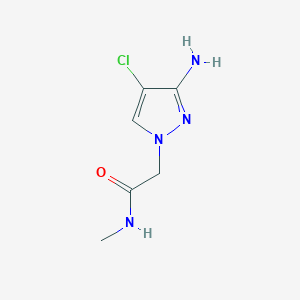
![4-Methyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13318595.png)
